

Application Note: XPS Analysis of Antimony Phosphate for Surface Chemistry Studies

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Compound of Interest		
Compound Name:	Antimony(3+) phosphate	
Cat. No.:	B079746	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimony phosphate is a material of interest in various fields, including catalysis and materials science. Its surface chemistry dictates its reactivity, stability, and overall performance. X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique ideal for investigating such materials.[1] XPS provides detailed information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 10 nanometers of the material's surface.[1][2] This application note provides a detailed protocol for the XPS analysis of antimony phosphate powders, focusing on sample handling, data acquisition, and spectral interpretation, particularly the deconvolution of overlapping spectral regions.

Quantitative Data: Binding Energies

The following tables summarize the characteristic binding energies for antimony, phosphorus, and oxygen species commonly observed in the XPS analysis of antimony phosphate and related compounds. These values are crucial for the accurate identification of chemical states. All spectra should be charge-referenced to the adventitious carbon C 1s peak at 284.8 eV or 285.0 eV.[3][4]

Table 1: Antimony (Sb 3d) Core Level Binding Energies



Chemical State	Sb 3d₅/₂ Binding Energy (eV)	Sb 3d₃/₂ Binding Energy (eV)	Spin-Orbit Splitting (eV)
Metallic Sb (Sb ⁰)	~528.3[5][6]	~537.7	~9.4
Antimony (III) Oxide (Sb ₂ O ₃)	529.9 - 530.3[5][7]	539.3 - 539.7	~9.4

| Antimony (V) Oxide (Sb₂O₅) | ~530.9[5][7] | ~540.3[8] | ~9.4 |

Note: The Sb $3d_5/2$ peak has a direct overlap with the O 1s peak. Analysis relies on fitting the non-overlapping Sb $3d_3/2$ peak and using a fixed spin-orbit splitting and intensity ratio (3:2) to determine the Sb $3d_5/2$ contribution.[5][8][9]

Table 2: Phosphorus (P 2p) Core Level Binding Energies

Chemical State	P 2p Binding Energy (eV)	Notes
Metal Phosphide	~128.5[10]	Not typically expected in antimony phosphate.
Phosphate (PO ₄ 3 ⁻)	133.0 - 134.8[10][11]	Appears as a broad, asymmetric peak due to closely spaced spin-orbit components ($\Delta \approx 0.87 \text{ eV}$).[10]

| P-O Bond | 133.5 - 135.5[12][13] | Binding energy can shift based on the degree of polymerization.[11] |

Table 3: Oxygen (O 1s) Core Level Binding Energies



Chemical State	O 1s Binding Energy (eV)	Notes
Metal Oxide (Sb-O)	529.0 - 530.5[4][14]	This is the primary region of overlap with Sb 3d₅/2.
Non-bridging Oxygen (P=O)	530.5 - 532.0[11]	Found in terminal phosphate groups.
Bridging Oxygen (Sb-O-P)	533.1 - 533.6[11]	Indicates the linkage between antimony and phosphate groups.
Hydroxyl Groups (-OH)	~531.5 - 532.5[15]	Often present on the surface due to hydration.

| Adsorbed Water (H2O) | ~533.9 - 535.7[15][16] | Physisorbed water on the sample surface. |

Experimental Protocols Sample Preparation and Mounting (Powder)

Proper sample preparation is critical to avoid surface contamination and ensure high-quality data.[17] Antimony phosphate is an insulating powder, which requires careful mounting to mitigate surface charging.

Materials:

- Antimony Phosphate Powder
- Powder-free nitrile gloves[17][18]
- Clean spatula and tweezers[18]
- XPS sample holder (stub)
- Double-sided conductive carbon tape[19][20]
- Pressurized nitrogen or argon for cleaning (optional)

Protocol:



- Work in a clean environment. Wear powder-free gloves throughout the procedure.[20]
- Clean the XPS sample holder with isopropyl alcohol and dry it thoroughly.[20]
- Cut a small piece of double-sided conductive carbon tape (e.g., 5x5 mm) and affix it firmly to the center of the sample holder.[19]
- Using a clean spatula, carefully place a small amount of the antimony phosphate powder onto the carbon tape.
- Gently press the powder onto the tape with the flat side of the spatula to ensure good adhesion and a relatively flat surface.[19][20] Do not touch the analysis area with your fingers or tools that are not clean.[19]
- Turn the sample holder upside down and tap it gently to remove any loose powder.[19][20] This step is crucial to prevent contamination of the XPS instrument's vacuum system.
- Visually inspect the sample to ensure a uniform, thin layer of powder is well-adhered to the tape.
- Mount the sample holder into the XPS introduction chamber for pump-down.

Alternative Method: For a more uniform surface, the powder can be pressed into high-purity indium foil, which is a favored but more complex method.[18][20]

XPS Data Acquisition

Instrumentation:

- X-ray Photoelectron Spectrometer
- Monochromatic Al Kα X-ray source (1486.6 eV)
- Low-energy electron flood gun for charge neutralization[3][21]

Protocol:



- System Check: Ensure the main analysis chamber pressure is in the ultra-high vacuum (UHV) range (e.g., < 10⁻⁸ mbar).[22]
- Charge Neutralization: Since antimony phosphate is an insulator, a buildup of positive charge on the surface during analysis is expected.[21] Activate the low-energy electron flood gun and optimize its settings to minimize this charging effect. This can be initially tested on a known insulating standard like PET or Al₂O₃.[3][21]
- Survey Scan:
 - Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy).
 - Use a high pass energy (e.g., 160 eV) for good signal-to-noise ratio.
 - This scan is used to identify all elements present on the surface.
- High-Resolution Scans:
 - Acquire high-resolution spectra for the core levels of interest.
 - Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.
 - Regions to scan:
 - Sb 3d / O 1s: 525 550 eV (ensure both Sb $3d_5/2$ and Sb $3d_3/2$ peaks are captured).[14]
 - P 2p: 125 140 eV.
 - C 1s: 280 295 eV (for charge referencing).

Data Processing and Analysis

Software: CasaXPS or similar data analysis software.

Protocol:

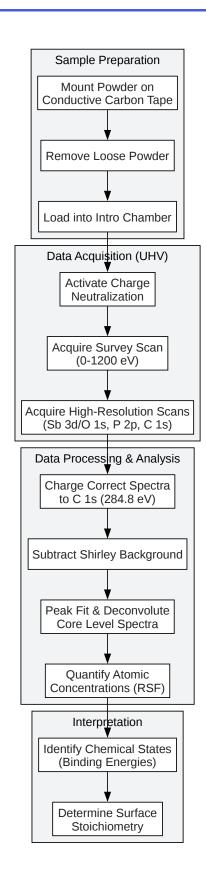
• Charge Correction: Load the high-resolution spectra. Calibrate the binding energy scale by setting the main C 1s peak (from adventitious carbon) to 284.8 eV or 285.0 eV.[3][4] Apply this shift to all other spectra (Sb 3d, P 2p, O 1s).



- Background Subtraction: Apply a Shirley-type background to each high-resolution spectrum to remove the signal from inelastically scattered electrons.[4]
- Peak Fitting (Deconvolution):
 - Use a mixed Gaussian-Lorentzian line shape for fitting the peaks.[4]
 - P 2p: Fit the asymmetric peak envelope with the P $2p_3/2$ and P $2p_1/2$ doublet, constraining the peak separation to ~0.87 eV and the area ratio to 2:1.[10]
 - o Sb 3d / O 1s Deconvolution (Critical Step): a. Focus on the clean, non-overlapping Sb 3d₃/2 peak first (around 539-540 eV). Fit this peak to determine its binding energy, full width at half maximum (FWHM), and area. b. Constrain the Sb 3d₅/2 peak by setting its binding energy to be ~9.3-9.4 eV lower than the fitted Sb 3d₃/2 peak.[5][7] c. Constrain the area ratio of Sb 3d₅/2 to Sb 3d₃/2 to 3:2.[8] d. Constrain the FWHM of the Sb 3d₅/2 peak to be the same as the Sb 3d₃/2 peak. e. The remaining un-fitted intensity in the ~529-534 eV region can now be attributed to the various chemical states of the O 1s signal. Fit these with separate components according to the binding energies in Table 3.
- Quantification: Calculate the atomic concentrations of the elements using the peak areas from the high-resolution scans and the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.[4]

Visualizations

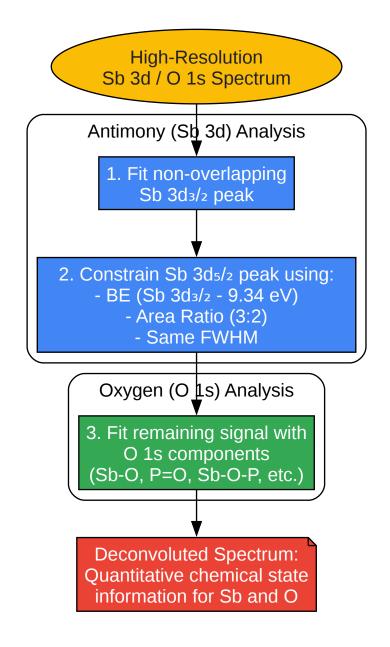




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Caption: Experimental workflow for XPS analysis of antimony phosphate powder.





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